molecular formula C11H13ClO3S B145508 2,2-Dimethyl-6-Chromanesulfonyl Chloride CAS No. 131880-55-2

2,2-Dimethyl-6-Chromanesulfonyl Chloride

Cat. No. B145508
M. Wt: 260.74 g/mol
InChI Key: UUQKIRXYJVLZAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This synthesis process is relevant as it provides insight into the methods used to create sterically hindered sulfonyl chlorides, which could be similar to the synthesis of "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Molecular Structure Analysis

The molecular and electronic structures of the synthesized isomers were characterized by X-ray single crystal diffraction and ab initio quantum-chemical calculations . These techniques are crucial for understanding the molecular structure of sulfonyl chlorides, which would also be applicable to "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Chemical Reactions Analysis

The papers do not provide specific reactions for "2,2-Dimethyl-6-Chromanesulfonyl Chloride". However, the first paper discusses the kinetic investigations of substitution reactions in aqueous solutions for the synthesized isomers . This information could be used to infer the reactivity of similar compounds, including "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Physical and Chemical Properties Analysis

The vibrational spectra of dimethylaminosulfonyl chloride and its C-deuterated derivative were recorded and analyzed in the second paper . This analysis helps in understanding the physical properties such as vibrational frequencies, which could be compared to those of "2,2-Dimethyl-6-Chromanesulfonyl Chloride" if data were available.

The third paper describes a high-performance liquid chromatography method for the separation of dimethylaminoazobenzene sulfonyl amino acids . While this does not directly relate to "2,2-Dimethyl-6-Chromanesulfonyl Chloride", it does provide insight into the analytical techniques that could be used to study the physical and chemical properties of sulfonyl chloride derivatives.

The fourth paper discusses the size-exclusion chromatography of lignins using dimethyl sulfoxide/water and dimethylacetamide . This paper is less relevant to the compound but does offer a perspective on the solubility and analysis of complex organic molecules in various solvents.

Lastly, the fifth paper presents a method for the sensitive determination of pipecolic acid using a fluorescent labelling reagent that is a phenylsulfonyl chloride derivative . This demonstrates the application of sulfonyl chlorides in analytical chemistry, which could be extrapolated to the study of "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Scientific Research Applications

Chemical Synthesis in Ionic Liquids

  • The S(N)2 reaction of dimethyl-4-nitrophenylsulfonium salts, which may include derivatives of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, was studied in ionic liquids. These liquids offer novel behaviors not achievable in molecular solvents (Hallett et al., 2009).

Solvent Viability in Biomedical Research

  • Dimethyl sulfoxide, related to 2,2-Dimethyl-6-Chromanesulfonyl Chloride, is noted for its use in biomedical research as a solvent. Its ability to dissolve lipophilic compounds and miscibility with water highlight its importance in the field (Sanmartín-Suárez et al., 2011).

Methodology in Chemical Preparations

  • A method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, which could be similar to preparations involving 2,2-Dimethyl-6-Chromanesulfonyl Chloride, has been described, demonstrating the chemical's versatility in laboratory preparations (Hanai & Okuda, 1977).

Metal Ions Detection

  • Dansyl chloride, a compound related to 2,2-Dimethyl-6-Chromanesulfonyl Chloride, has been used to develop a fluorescent sensor for detecting toxic metals such as antimony and thallium (Qureshi et al., 2019).

Reactivity in Solvent Selection

  • Studies on 2,2-dimethylpropanesulfinyl chloride with activated zinc in different solvents offer insights into the reactivity of similar compounds like 2,2-Dimethyl-6-Chromanesulfonyl Chloride in various solvent environments (Freeman & Angeletakis, 1982).

Safety And Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage . If the exposure limits are exceeded, irritation or other symptoms are experienced . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). In case of exposure, it is advised to use a full-face respirator .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQKIRXYJVLZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381544
Record name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-Chromanesulfonyl Chloride

CAS RN

131880-55-2
Record name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,2-dimethylchroman [obtained by an analogous procedure to that described in Chem. Ber., 1904, 37, 494, for the preparation of 2,2-dimethyl-2H-chromene, but using dihydrocoumarin as starting material in place of coumarin] (50 g, 308 mM) in dichloromethane (250 ml) was added dropwise to a solution of chlorosulphonic acid (40 ml, 602 mM) and phosphorus pentachloride (50 g, 204 mM) in dichloromethane (250 ml), cooled to 5° C. under an atmosphere of argon. The colour of the solution changed from pale yellow to orange. When the addition was complete, the mixture was slowly allowed to attain ambient temperature and stirred for 2 hours. The reaction mixture was poured onto ice-water and the organic phase was separated. The aqueous layer was extracted with dichloromethane (3×20 ml), and the combined organic extracts were washed with water and dried (MgSO4). The solvent was removed by evaporation to give 2,2-dimethylchroman-6-sulphonyl chloride as a pale purple solid (42.6 g, 53% yield), m.p. 89°-92° C. (after recrystallisation from hexane).
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